2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-chloroethyl)-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-3(6)5-8-7-4(2)9-5/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQDTIXFTDGNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole typically involves the reaction of 5-methyl-1,3,4-thiadiazole with 1-chloroethane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiadiazoles.
Scientific Research Applications
Biological Activities
CEMT and its derivatives exhibit a range of biological activities that make them valuable in pharmaceutical development. The following are key areas of interest:
- Anticancer Activity : Thiadiazole derivatives, including CEMT, have shown promising anticancer properties. For instance, compounds derived from 1,3,4-thiadiazole have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with some demonstrating IC50 values as low as 0.28 µg/mL . These compounds often induce apoptosis and inhibit cell proliferation through mechanisms that involve cell cycle arrest and modulation of signaling pathways .
- Antimicrobial Properties : CEMT has been studied for its antimicrobial effects against various pathogens. Research indicates that thiadiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MIC) in the range of 25 μg/mL . This makes them potential candidates for developing new antibiotics.
- Anticonvulsant Effects : Some studies have also reported anticonvulsant activities for thiadiazole derivatives, suggesting their potential use in treating epilepsy. For example, certain derivatives showed significant protection in animal models using the maximal electroshock (MES) test .
Synthesis of Derivatives
The synthesis of CEMT derivatives is crucial for enhancing its biological activity and reducing toxicity. Various synthetic strategies have been employed:
- Substitution Reactions : Derivatives are often synthesized through substitution reactions at different positions on the thiadiazole ring. For instance, modifications at the 2 and 5 positions have led to compounds with improved anticancer activity and reduced side effects .
- Microwave-Assisted Synthesis : This method has been highlighted for its efficiency in producing high yields of thiadiazole derivatives with minimal environmental impact. Studies indicate that microwave-assisted techniques can significantly reduce reaction times compared to traditional methods .
Case Studies
Several case studies illustrate the applications and effectiveness of CEMT derivatives:
- Case Study 1: Anticancer Activity : A study evaluated a series of 1,3,4-thiadiazole derivatives against human cancer cell lines. The most potent compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, highlighting the potential of thiadiazole scaffolds in anticancer drug design .
- Case Study 2: Antimicrobial Efficacy : Another study focused on the antimicrobial activity of CEMT derivatives against E. coli and S. aureus. The results demonstrated that certain fluorinated derivatives had MIC values significantly lower than those of standard antibiotics like cefepime, suggesting their potential as new antimicrobial agents .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets within cells. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential cellular processes. This can result in the disruption of cell division and growth, making it a potential candidate for anticancer therapies. The thiadiazole ring can also interact with various enzymes, modulating their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of 1,3,4-Thiadiazole Derivatives
Physicochemical Properties
Table 3: Physical Properties and Stability
Key Insight : The target compound’s instability under heat necessitates careful handling, whereas AMT’s tautomerism and 2-chloro-5-methyl derivatives’ thermal stability broaden their utility in diverse environments .
Biological Activity
2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₅H₈ClN₃S
- Molecular Weight : 177.66 g/mol
The presence of the thiadiazole ring contributes to its biological activity through various mechanisms, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research has shown that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. In particular:
- Activity Against Bacteria : The compound has demonstrated effectiveness against several bacterial strains. Studies indicate that halogenated derivatives often show enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Bacillus subtilis | 12 | |
| Escherichia coli | 10 |
Anticancer Activity
The anticancer potential of this compound has been investigated with promising results:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).
- IC₅₀ Values : The IC₅₀ for MCF-7 was reported at 0.28 µg/mL, indicating potent growth inhibitory activity .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have also been documented:
- Mechanism : The compounds inhibit pro-inflammatory cytokines and reduce inflammation through various pathways.
- Efficacy : In vivo studies have shown significant reduction in inflammation markers when tested in animal models .
Study on Anticancer Properties
A study conducted by Aliyu et al. (2021) demonstrated that a derivative of the thiadiazole scaffold exhibited cytotoxic effects on cancer cells through cell cycle arrest mechanisms. The study reported an LD₅₀ value of 3,807.87 mg/kg with protective effects observed in both MES and PTZ models at doses of 100 mg/kg .
Synthesis and Characterization
The synthesis of various thiadiazole derivatives has been explored extensively. For example, a recent study synthesized several derivatives by modifying the substituents on the thiadiazole ring and evaluated their biological activities. It was found that compounds with electron-withdrawing groups showed enhanced anticancer activity compared to their counterparts .
Q & A
Basic: What are the optimal synthetic routes for 2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of this compound derivatives typically involves nucleophilic substitution or metal-catalyzed cross-coupling. For example, outlines a method using substituted iodobenzene and 5-methyl-1,3,4-thiadiazole-2-thiol with CuI as a catalyst, 2-picolinic acid as a ligand, and dimethyl sulfoxide (DMSO) as the solvent at 70–80°C for 24–36 hours. Key optimization steps include:
- Catalyst selection : CuI enhances coupling efficiency by stabilizing intermediates.
- Solvent choice : Polar aprotic solvents (e.g., DMSO) improve solubility of reactants.
- Temperature control : Maintaining 70–80°C minimizes side reactions.
Yield and purity can be validated via 1H/13C NMR, IR spectroscopy, and mass spectrometry .
Advanced: How do computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations provide insights into electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, which correlate with reactivity. demonstrates that DFT studies on similar thiadiazole derivatives reveal:
- Electron-withdrawing effects : The chloroethyl group increases electrophilicity at the thiadiazole ring, favoring nucleophilic attacks.
- Geometric optimization : Bond angles and lengths predicted by DFT align with X-ray crystallographic data, validating structural stability.
Researchers can use software like Gaussian or ORCA to model reaction pathways and predict regioselectivity .
Basic: What spectroscopic techniques are most effective for characterizing this compound's structure?
Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and carbon backbone connectivity.
- IR spectroscopy : Confirms functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹).
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks).
and highlight these methods for confirming purity and structural integrity .
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Answer:
Discrepancies in biological data (e.g., anticancer vs. no activity) often arise from:
- Assay variability : Differences in cell lines (e.g., A549 vs. HeLa) or concentrations.
- Structural analogs : Subtle modifications (e.g., substituents on the thiadiazole ring) alter activity.
addresses this by combining in vitro assays (MTT for cytotoxicity) with mechanistic studies (Western blot for ERK pathway inhibition) to correlate structure-activity relationships (SAR). Meta-analysis of SAR data across studies is recommended .
Advanced: How can molecular docking predict the compound's interaction with biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor binding. and used docking to predict interactions between thiadiazole-triazole hybrids and kinase targets:
- Binding affinity : Scores (ΔG) indicate favorable interactions.
- Pose analysis : Hydrogen bonding with active-site residues (e.g., Asp86 in EGFR) explains inhibition.
Validation via in vitro assays (e.g., enzyme inhibition) is critical .
Basic: What are the common challenges in synthesizing thiadiazole derivatives, and how can they be mitigated?
Answer:
Key challenges include:
- Low solubility : Use DMSO or DMF to dissolve reactants.
- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of thiol to haloalkane).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. and emphasize monitoring reactions via TLC and recrystallization for purity .
Advanced: What role do metal complexes of this compound play in material science applications?
Answer:
Thiadiazole-metal complexes (e.g., Co, Zn) exhibit unique optoelectronic properties. synthesized Co(II) and Zn(II) complexes with distorted octahedral geometries, showing:
- Fluorescence : Emission peaks at 390–550 nm (blue-light region) due to ligand-to-metal charge transfer.
- Electrochemical activity : Redox potentials suggest utility in sensors.
These complexes are characterized via cyclic voltammetry and fluorescence spectroscopy .
Basic: How to assess the purity and stability of this compound under various storage conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
